molecular formula C10H9BrO B8128450 2-Bromo-1-ethoxy-4-ethynylbenzene

2-Bromo-1-ethoxy-4-ethynylbenzene

Cat. No.: B8128450
M. Wt: 225.08 g/mol
InChI Key: VFSXSCCVPYTAQM-UHFFFAOYSA-N
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Description

2-Bromo-1-ethoxy-4-ethynylbenzene is an organic compound that belongs to the class of substituted benzenes. This compound is characterized by the presence of a bromine atom, an ethoxy group, and an ethynyl group attached to a benzene ring. These functional groups impart unique chemical properties to the compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-ethoxy-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1-ethoxy-4-ethynyl-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Mechanism of Action

The mechanism of action of 2-Bromo-1-ethoxy-4-ethynylbenzene is primarily determined by its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo addition reactions with various electrophiles. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-1-ethoxy-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXSCCVPYTAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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